
4-(((4-Chlorophenyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)oxy)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(((4-Chlorophenyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)oxy)-2-methylpyrimidine is a useful research compound. Its molecular formula is C19H15Cl3N2OS and its molecular weight is 425.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)oxy)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C19H15Cl3N2OS
- Molecular Weight : 425.8 g/mol
- CAS Number : 338960-39-7
- Boiling Point : 645.8 ± 55.0 °C (predicted)
- Density : 1.42 ± 0.1 g/cm³ (predicted)
- pKa : 3.67 ± 0.10 (predicted)
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing chlorophenyl and dichlorobenzyl groups have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Studies on related compounds indicate that they can inhibit the production of pro-inflammatory cytokines and reduce microglial activation in neuroinflammatory conditions . This mechanism could be beneficial in treating neurodegenerative diseases characterized by chronic inflammation.
Anticancer Properties
Pyrimidine derivatives have been investigated for their anticancer potential. Compounds similar to this compound have demonstrated inhibitory effects on cancer cell proliferation and migration in vitro and in vivo . The presence of sulfanyl groups may enhance their interaction with cellular targets involved in cancer progression.
Case Studies and Research Findings
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are likely multifactorial:
- Enzyme Inhibition : Compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation and has implications in neurodegenerative diseases .
- Cytokine Modulation : The ability to modulate cytokine release positions this compound as a candidate for therapies aimed at inflammatory diseases.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-[(2,4-dichlorophenyl)methoxy]-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2OS/c1-12-23-16(11-26-17-6-4-14(20)5-7-17)9-19(24-12)25-10-13-2-3-15(21)8-18(13)22/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGZCXYUZDHMRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














